molecular formula C7H6N4O2 B7946427 7-methyl-8H-pteridine-2,4-dione

7-methyl-8H-pteridine-2,4-dione

Cat. No.: B7946427
M. Wt: 178.15 g/mol
InChI Key: WIXGFZWEUAUYGB-UHFFFAOYSA-N
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Description

7-Methyl-8H-pteridine-2,4-dione is a heterocyclic compound characterized by a pteridine backbone substituted with a methyl group at position 7 and two ketone groups at positions 2 and 2.

Properties

IUPAC Name

7-methyl-8H-pteridine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-3-2-8-4-5(9-3)10-7(13)11-6(4)12/h2H,1H3,(H2,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXGFZWEUAUYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=NC(=O)NC2=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C2C(=NC(=O)NC2=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-8H-pteridine-2,4-dione involves a series of chemical reactions that require precise conditions to achieve the desired product. The synthetic route typically includes:

    Starting Materials: The synthesis begins with readily available starting materials that undergo a series of transformations.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the reactions.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves:

    Large-Scale Reactors: The reactions are conducted in large reactors that can handle significant volumes of reactants.

    Automation: The process is often automated to ensure consistency and efficiency.

    Quality Control: Rigorous quality control measures are in place to ensure that the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

7-methyl-8H-pteridine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Catalysts: Catalysts like palladium on carbon are often employed to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

Chemical Applications

Reagent in Organic Synthesis
7-Methyl-8H-pteridine-2,4-dione serves as an essential reagent in organic synthesis. It is utilized in various chemical reactions to create complex molecules. The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for synthesizing other pteridine derivatives and biologically active compounds.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationConverts to oxidized derivativesPotassium permanganate
ReductionForms reduced derivativesSodium borohydride
SubstitutionFunctional group replacementVarious electrophiles

Biological Applications

Biological Activity
Research has indicated that this compound exhibits significant biological activities. It interacts with various biomolecules and has been studied for its potential therapeutic effects against diseases such as cancer and microbial infections. For instance, derivatives of this compound have shown inhibitory effects on the epidermal growth factor receptor (EGFR), which is crucial in cancer progression .

Case Study: Anti-Proliferative Effects
A study explored the anti-proliferative action of several pteridine derivatives against wild-type and mutant EGFR. One derivative demonstrated an IC50 value of 0.68 nM against the mutant enzyme, indicating strong potential for cancer treatment .

Medicinal Applications

Therapeutic Potential
The compound's structure allows it to modulate biochemical pathways effectively. It has been investigated for its role as an anti-inflammatory agent and as a potential treatment for various conditions related to oxidative stress, including cancer and cardiovascular diseases .

Table 2: Therapeutic Effects of Pteridine Derivatives

ConditionEffectivenessReference
CancerIC50 = 0.68 nM (EGFR)Zhou et al., 2023
InflammationSignificant reduction observedPMC5462101
Oxidative StressAntioxidant propertiesPMC5462101

Industrial Applications

Pharmaceutical Production
In the pharmaceutical industry, this compound is utilized in the synthesis of various drugs. Its derivatives are being explored for their efficacy against multiple targets within human diseases . The compound's ability to form stable complexes with biological targets enhances its utility in drug development.

Optoelectronic Materials
Recent research has also highlighted the potential use of pteridine derivatives in optoelectronic applications due to their unique electronic properties. The symmetrical arrangement of these compounds can enhance their absorption capabilities in the near-infrared region .

Mechanism of Action

The mechanism of action of 7-methyl-8H-pteridine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Targets: It binds to specific proteins or enzymes, altering their activity.

    Pathway Modulation: this compound can modulate biochemical pathways, leading to changes in cellular functions.

    Biological Effects: These interactions result in various biological effects, which are the focus of ongoing research.

Comparison with Similar Compounds

Key Findings :

  • Polarity: Pyran-2,4-dione derivatives exhibit higher dipole moments (e.g., 5.2 Debye for compound 2a) due to electron-withdrawing β-enamino groups, enhancing solubility in polar solvents . Thiazolidine-2,4-diones, with moderate polarity, balance membrane permeability and solubility .
  • Crystal Stability : Intermolecular H...H and O...H interactions dominate in pyran-2,4-diones, while pteridine derivatives likely exhibit similar patterns due to aromatic N and ketone groups .

Pharmacological Activities

Antidiabetic Potential

  • Thiazolidine-2,4-diones: Rosiglitazone and Pioglitazone (C5-substituted derivatives) act as PPAR-γ agonists but face safety issues (cardiovascular toxicity, bladder cancer).

Antimicrobial and Antioxidant Activity

  • Thiazolidine-2,4-diones : Exhibit broad-spectrum antimicrobial activity against S. aureus and E. coli, attributed to the electronegative 2,4-dione core disrupting microbial membranes .

ADME Properties

  • Thiazolidine-2,4-diones : Poor ADME profiles (e.g., rapid metabolism) led to drug withdrawals. Substituent optimization (e.g., SD-9) improves metabolic stability .
  • This compound : Predicted to have moderate lipophilicity (logP ~1.5–2.0) based on methyl substitution, balancing absorption and hepatic clearance .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 7-methyl-8H-pteridine-2,4-dione derivatives, and how are intermediates purified?

  • Methodological Answer : Synthesis typically involves multi-step routes starting with functionalized pteridine precursors. For example, 1-methyl-7-arylfuro[3,2-g]pteridine-2,4-diones are synthesized via selective bromination of oligothiophene intermediates, followed by Suzuki coupling or nucleophilic substitution . Purification often employs column chromatography (e.g., CH₂Cl₂/MeOH gradients) and crystallization (ethanol or ethyl acetate) . Intermediate characterization uses TLC and UV spectroscopy for purity assessment .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) in DMSO-d₆ or CDCl₃ is essential for confirming substituent positions and tautomeric forms . Mass spectrometry (MS) provides molecular ion confirmation, while UV-Vis spectroscopy identifies π-conjugation effects in oligothiophene derivatives . For tautomer discrimination, X-ray crystallography is definitive, as seen in studies of alloxazine tautomers .

Q. How are hydrogen bonding networks analyzed in pteridine-2,4-dione crystals?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves hydrogen bond patterns. For example, 1H-benzo[g]pteridine-2,4-dione exhibits intermolecular N–H···O bonds forming a 3D network . Non-merohedral twinning (e.g., 0.446:0.54 domain ratios) must be accounted for during data refinement .

Advanced Research Questions

Q. How can regioselectivity be controlled during the alkylation/arylation of pteridine-2,4-dione derivatives?

  • Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. In furo[3,2-g]pteridine synthesis, bromination at specific thiophene positions directs subsequent cross-coupling reactions . Steric effects and electronic factors (e.g., electron-withdrawing substituents) further guide selectivity. Computational modeling (DFT) can predict reactive sites .

Q. What mechanistic insights explain the pH-dependent tautomerism of this compound?

  • Methodological Answer : Tautomeric equilibria (e.g., alloxazine ↔ isoalloxazine) are pH-sensitive due to protonation/deprotonation at N3 and N10 positions. UV-Vis titration and NMR pH studies quantify tautomer ratios . In acidic conditions, the 8H tautomer predominates, while alkaline conditions favor the 10H form. SCXRD under controlled pH validates these shifts .

Q. How does conjugation length in pteridine-2,4-dione-functionalized oligothiophenes affect optoelectronic properties?

  • Methodological Answer : Increasing conjugation (e.g., from t3 to t8 oligomers) narrows the HOMO-LUMO gap, shifting absorption to near-infrared (NIR) regions. Cyclic voltammetry (CV) and UV-Vis-NIR spectroscopy measure these changes. Symmetrical acceptor arrangements enhance charge transfer efficiency, critical for organic semiconductors .

Q. What strategies resolve discrepancies between computational predictions and experimental data on pteridine derivative stability?

  • Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in DFT calculations. Free energy corrections (e.g., COSMO-RS solvation models) improve agreement with experimental tautomer ratios . Hybrid methods combining SCXRD, NMR, and MD simulations validate dynamic equilibria in solution vs. solid states .

Q. How are pteridine-2,4-dione derivatives evaluated for biological activity (e.g., anticancer or antimicrobial potential)?

  • Methodological Answer : In vitro assays (MTT, IC₅₀) screen cytotoxicity against cancer cell lines. Molecular docking (e.g., with PPAR-γ or kinase targets) identifies binding modes . ADMET predictions assess pharmacokinetic profiles, while LC-MS/MS quantifies metabolite stability .

Notes

  • Contradictions : Reported tautomer ratios (e.g., alloxazine:isoalloxazine) vary between solution (NMR) and solid-state (SCXRD) studies due to environmental effects .

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